5-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide
Description
The compound 5-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide (molecular formula: C₁₅H₈Cl₂N₄O₃S; molecular weight: 395.22 g/mol) features a 1,3,4-thiadiazole core substituted at position 5 with a 4-chlorophenyl group. The benzamide moiety is substituted with a nitro group at position 2 and a chlorine atom at position 3. This structure is part of a broader class of 1,3,4-thiadiazole derivatives known for their diverse biological activities, including anticancer, antimicrobial, and enzyme-inhibitory properties .
Properties
IUPAC Name |
5-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2N4O3S/c16-9-3-1-8(2-4-9)14-19-20-15(25-14)18-13(22)11-7-10(17)5-6-12(11)21(23)24/h1-7H,(H,18,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOZCAZWARYHSLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide typically involves multiple steps:
Starting Material: The synthesis begins with 4-chlorobenzoic acid.
Esterification: The 4-chlorobenzoic acid is esterified with methanol to form methyl 4-chlorobenzoate.
Hydrazination: The ester is then reacted with hydrazine hydrate to form 4-chlorobenzohydrazide.
Cyclization: The hydrazide undergoes cyclization with thiocarbonyl diimidazole to form 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol.
Nitration: The thiadiazole derivative is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.
Amidation: Finally, the nitrated thiadiazole is reacted with 5-chloro-2-nitrobenzoyl chloride to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, continuous flow processes, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3), and various nucleophiles.
Cyclization: Acidic or basic conditions, depending on the desired product.
Major Products
Reduction: 5-amino-N-[5-(4-aminophenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Industry: Used in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 5-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The thiadiazole ring is known to interact with enzymes and proteins, disrupting their normal function.
Comparison with Similar Compounds
Analogs Sharing the 5-(4-Chlorophenyl)-1,3,4-Thiadiazol-2-yl Backbone
Compounds with the 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl scaffold exhibit variations in the substituents on the acetamide or benzamide moieties, significantly altering their physicochemical and biological properties:
Key Observations :
Analogs with Modified Heterocyclic Cores
Replacing the 1,3,4-thiadiazole ring with other heterocycles alters bioactivity and solubility:
Key Observations :
Analogs with Substituent Variations on the Benzamide Moiety
Modifications to the benzamide ring influence electronic and steric properties:
Key Observations :
- Halogen Substitution : Additional chlorine or fluorine atoms (e.g., ) increase lipophilicity and may improve membrane permeability.
Biological Activity
5-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide is a compound that has attracted significant attention in pharmacological research due to its diverse biological activities. This compound belongs to the class of thiadiazole derivatives, which are known for their potential therapeutic effects against various diseases, including infections and metabolic disorders.
Chemical Structure and Properties
The molecular formula of 5-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide is with a molecular weight of 366.22 g/mol. The presence of the thiadiazole ring and the nitro group in its structure contributes to its biological activity.
Research indicates that the biological activity of this compound may be attributed to its ability to inhibit specific enzymes and pathways critical for the survival of pathogens. For instance, studies have shown that it exhibits antitubercular properties by interfering with the metabolic pathways of Mycobacterium tuberculosis. The compound's mechanism of action is still under investigation, but it is believed to disrupt cellular processes essential for bacterial growth.
Biological Activities
The following sections detail the various biological activities associated with 5-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide:
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties, particularly against Mycobacterium tuberculosis. In vitro studies have shown that it effectively inhibits the growth of this pathogen, making it a potential candidate for developing new antitubercular agents.
Antidiabetic Potential
In addition to its antimicrobial effects, 5-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide has been evaluated for its antidiabetic properties. A study highlighted its inhibitory activity against α-glucosidase and α-amylase enzymes, which are crucial in carbohydrate metabolism. The compound exhibited IC50 values that suggest it could be effective in managing blood glucose levels .
| Compound | α-Glucosidase IC50 (μM) | α-Amylase IC50 (μM) |
|---|---|---|
| 5-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide | 10.75 ± 0.52 | 0.90 ± 0.31 |
| Acarbose | 39.48 ± 0.80 | 5.60 ± 0.30 |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the presence of electron-withdrawing and electron-donating groups on the phenyl ring enhances the inhibitory activity against α-glucosidase and α-amylase enzymes. The positioning of these groups significantly affects the compound's potency .
Case Studies
Several case studies have been conducted to explore the efficacy and safety profile of this compound:
- Antimicrobial Efficacy : A study involving various derivatives of thiadiazole compounds demonstrated that those similar to 5-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide showed promising results in inhibiting Mycobacterium tuberculosis in vitro.
- Diabetes Management : Another study focused on evaluating the antidiabetic potential of this compound alongside other nitrobenzamide derivatives. The findings suggested that it could serve as a lead compound for developing new diabetes medications due to its effective enzyme inhibition profile .
Q & A
Q. What are the key steps and optimization strategies for synthesizing 5-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide?
The synthesis typically involves:
- Formation of the thiadiazole core : Cyclization of thiosemicarbazide derivatives under acidic or basic conditions (e.g., using H₂SO₄ or NaOH) to generate the 1,3,4-thiadiazole ring .
- Amide coupling : Reaction of the thiadiazole-2-amine intermediate with 2-nitro-5-chlorobenzoyl chloride in the presence of a base (e.g., triethylamine) to form the benzamide linkage .
- Purification : Column chromatography or recrystallization to achieve >95% purity. Optimizing reaction temperature (60–80°C) and solvent (DMF or THF) improves yield .
Q. How is the molecular structure of this compound confirmed experimentally?
Structural characterization employs:
- ¹H/¹³C NMR : Peaks at δ 8.2–8.5 ppm (aromatic protons) and δ 165–170 ppm (amide carbonyl) confirm the benzamide and thiadiazole moieties .
- Mass spectrometry (ESI-MS) : A molecular ion peak at m/z 423.2 [M+H]⁺ validates the molecular formula C₁₅H₈Cl₂N₄O₃S .
- IR spectroscopy : Stretching vibrations at 1680 cm⁻¹ (C=O) and 1520 cm⁻¹ (NO₂) .
Q. What are the critical physicochemical properties affecting experimental design?
- Solubility : Limited solubility in aqueous buffers (logP ≈ 3.5) necessitates DMSO or ethanol as stock solvents .
- Stability : Degrades at pH < 5 or >9; store at –20°C in inert atmospheres to prevent hydrolysis .
Advanced Research Questions
Q. How do structural modifications influence its antimicrobial and anticancer activities?
Structure-Activity Relationship (SAR) insights :
- Nitro group (position 2) : Enhances DNA intercalation but reduces solubility. Replacement with methoxy groups improves bioavailability but weakens cytotoxicity .
- Chlorophenyl substitution : 4-Chlorophenyl on the thiadiazole ring increases lipophilicity, enhancing membrane permeability in Gram-negative bacteria .
- Thiadiazole core : Replacing sulfur with oxygen (oxadiazole) reduces antitumor potency, highlighting the role of sulfur in redox modulation .
Q. What computational methods predict binding interactions with biological targets?
- Molecular docking (AutoDock Vina) : The nitro group forms hydrogen bonds with DNA gyrase (binding energy: –9.2 kcal/mol), while the thiadiazole ring interacts with hydrophobic pockets in kinase domains .
- MD simulations (GROMACS) : Stability of the compound-Topoisomerase II complex over 100 ns correlates with experimental IC₅₀ values (2.4 µM in HeLa cells) .
Q. How should researchers address contradictory bioactivity data across studies?
Contradictions often arise from:
- Assay variability : Use standardized protocols (e.g., CLSI guidelines for MIC assays) and include positive controls (e.g., ciprofloxacin for antibacterial tests) .
- Cell line heterogeneity : Validate cytotoxicity across multiple lines (e.g., MCF-7, A549) and correlate with target expression levels (e.g., EGFR or p53 status) .
Q. What crystallographic techniques resolve its 3D structure?
Q. Can this compound act as a photosensitizer in photodynamic therapy?
Preliminary studies suggest:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
